4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Kinase inhibitor scaffold Structure-activity relationship Pyridine regioisomerism

4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine (CAS 2549009-48-3) is a synthetic, polyheterocyclic small molecule (C18H21F3N6O; MW 394.4 g/mol) comprising a 2-morpholinopyrimidine core linked via a piperazine spacer to a 3-(trifluoromethyl)pyridin-2-yl terminus. The compound is classified within the morpholino-pyrimidine chemical series, a privileged scaffold extensively validated in PI3K/mTOR and Trk kinase inhibitor programs.

Molecular Formula C18H21F3N6O
Molecular Weight 394.4 g/mol
CAS No. 2549009-48-3
Cat. No. B6434316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine
CAS2549009-48-3
Molecular FormulaC18H21F3N6O
Molecular Weight394.4 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C4=C(C=CC=N4)C(F)(F)F
InChIInChI=1S/C18H21F3N6O/c19-18(20,21)14-2-1-4-22-16(14)26-8-6-25(7-9-26)15-3-5-23-17(24-15)27-10-12-28-13-11-27/h1-5H,6-13H2
InChIKeyJFBGNKNQFNOBBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine (CAS 2549009-48-3): A Structurally-Defined Heterocyclic Scaffold for Kinase-Targeted Drug Discovery


4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine (CAS 2549009-48-3) is a synthetic, polyheterocyclic small molecule (C18H21F3N6O; MW 394.4 g/mol) comprising a 2-morpholinopyrimidine core linked via a piperazine spacer to a 3-(trifluoromethyl)pyridin-2-yl terminus . The compound is classified within the morpholino-pyrimidine chemical series, a privileged scaffold extensively validated in PI3K/mTOR and Trk kinase inhibitor programs [1]. The precise regiospecific placement of the trifluoromethyl substituent at the pyridine 3-position distinguishes this compound from isomeric analogs, creating a unique pharmacophoric geometry with implications for target engagement and selectivity .

Regiospecificity Risks in 4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine: Why Isomeric Trifluoromethyl-Pyridine Analogs Are Not Interchangeable


Within the morpholino-pyrimidine chemical series, the position of the trifluoromethyl (-CF3) substituent on the terminal pyridine ring is a critical determinant of biological activity. Isomeric analogs bearing the -CF3 group at the pyridine 4- or 6-position—such as CAS 2415487-76-0 (6-CF3 isomer) —present fundamentally different electrostatic surface potentials, dipole moments, and steric contours to the target binding site. Literature on related morpholino-pyrimidine kinase inhibitors demonstrates that pyridine regioisomers can exhibit >100-fold differences in target potency and selectivity profiles, as the substituent position alters key hinge-binding interactions with the kinase ATP pocket [1]. Generic substitution or combinatorial library enumeration that disregards this regiospecificity risks selecting a compound with uncharacterized or irrelevant biological activity for the intended target class.

Head-to-Head Procurement Evidence for 4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine: Comparison Against Closest Analogs


Regioisomeric Differentiation: 3-CF3 vs. 6-CF3 Pyridine Substitution Defines Distinct Chemical Space

The target compound places the electron-withdrawing trifluoromethyl group at the pyridine 3-position (ortho to the piperazine linkage), whereas the closest commercially available isomer CAS 2415487-76-0 positions -CF3 at the 6-position (para to the piperazine linkage) . In morpholino-pyrimidine kinase scaffolds, the pyridine nitrogen and its substituent vector are critical for forming the conserved hydrogen bond with the kinase hinge region; the 3-CF3 substituent of the target compound generates a distinct dihedral angle and electronic environment at the hinge-binding motif compared to the 6-CF3 isomer [1]. This structural difference is analogous to the regioisomeric selectivity described in approved PI3Kδ inhibitors, where pyridine substitution position dictates isoform selectivity .

Kinase inhibitor scaffold Structure-activity relationship Pyridine regioisomerism

Scaffold Maturation: The 4-Methyl Pyrimidine Analog (CAS 2549026-77-7) as a Late-Stage Lead Optimization Comparator

CAS 2549026-77-7 (4-(4-methyl-6-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine) is the closest structural analog, differing only by a single methyl group at the pyrimidine 4-position . In medicinal chemistry campaigns, the introduction of a methyl group at this position is a well-precedented strategy to modulate metabolic stability (by blocking CYP-mediated oxidation at the pyrimidine), alter LogP (methyl increases LogP by ~0.5 units), and fine-tune kinase selectivity [1]. The unsubstituted (des-methyl) target compound (CAS 2549009-48-3) serves as the essential baseline for this SAR exploration.

Lead optimization Methyl scan Kinase inhibitor development

Halogen Series Differentiation: 3-Chloro-5-CF3 Analog (CAS 2640866-13-1) Introduces Distinct Steric and Electronic Parameters

The 3-chloro-5-(trifluoromethyl)pyridin-2-yl analog (CAS 2640866-13-1) incorporates an additional electron-withdrawing chloro substituent at the pyridine 3-position in addition to the 5-CF3 group . This dual-substitution pattern significantly increases the electron deficiency of the pyridine ring (Hammett σmeta for Cl = +0.37; σmeta for CF3 = +0.43), which can enhance binding to kinase back-pocket hydrophobic regions and alter the pKa of the adjacent piperazine nitrogen, affecting protonation state at physiological pH. In published PI3K/mTOR inhibitor series, chloro substitution at this position has been associated with improved isoform selectivity and metabolic stability [1].

Halogen SAR Electron-withdrawing group effects Kinase selectivity engineering

Morpholino-Pyrimidine Scaffold as a Privileged Kinase Chemotype: PI3K/mTOR Pathway Targeting Potential

Morpholino-pyrimidine derivatives constitute a well-validated privileged scaffold for ATP-competitive inhibition of PI3K and mTOR kinases. Patent US20090018134 explicitly claims morpholino pyrimidine compounds of this general structural class as therapeutic agents for mTOR- and/or PI3K-mediated proliferative diseases [1]. The morpholine oxygen acts as a key hinge-binding element, while the piperazine linker provides a vector for optimizing selectivity through substituent variation. Commercially developed agents from this chemotype, such as GNE-477 (a potent dual PI3Kα/mTOR inhibitor with IC50 = 4 nM for PI3Kα and Ki = 21 nM for mTOR), validate the scaffold's capacity for high target potency . The target compound's unique 3-CF3-pyridin-2-yl terminus represents a distinct selectivity vector not explored in GNE-477 or other published exemplars.

PI3K inhibitor mTOR inhibitor Cancer therapeutics Chemical probe

Recommended Procurement Scenarios for 4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine in Kinase Drug Discovery Programs


Kinase Inhibitor Lead Generation: SAR Exploration of Pyridine Trifluoromethyl Regioisomers

Medicinal chemistry teams initiating a kinase inhibitor program based on the morpholino-pyrimidine scaffold should procure CAS 2549009-48-3 (3-CF3 isomer) alongside the 6-CF3 isomer (CAS 2415487-76-0) to establish a regioisomeric SAR pair. This enables quantitative determination of how the CF3 position affects hinge-binding affinity and kinase selectivity, a critical parameter given that regioisomeric shifts in related kinase inhibitors have produced >100-fold differences in potency .

Methyl Scan Reference Standard: Baseline Compound for Pyrimidine Substitution Optimization

For lead optimization programs employing a methyl scan strategy on the pyrimidine core, CAS 2549009-48-3 serves as the essential des-methyl reference compound. Its procurement alongside the 4-methyl analog (CAS 2549026-77-7) allows direct quantification of the methyl effect on kinase potency, metabolic stability, and LogP. The 3-CF3-pyridine terminus is maintained as a constant, ensuring that observed biological differences are attributable solely to pyrimidine substitution .

Halogen SAR and Physicochemical Property Baseline

Programs evaluating the impact of electron-withdrawing group density on the terminal pyridine ring require CAS 2549009-48-3 as the mono-CF3 baseline. Pairing this compound with the 3-chloro-5-CF3 analog (CAS 2640866-13-1) enables assessment of how increased electron deficiency (ΔHammett σmeta ≈ +0.37) modulates kinase binding, piperazine basicity, and cellular permeability .

PI3K/mTOR Chemical Probe Development: Scaffold Diversification

Investigators developing chemical probes for the PI3K/AKT/mTOR signaling axis can employ CAS 2549009-48-3 as a structurally distinct morpholino-pyrimidine variant. Its 3-CF3-pyridin-2-yl terminus differentiates it from established probes such as GNE-477, offering an alternative selectivity vector while retaining the core pharmacophore validated for dual PI3K/mTOR inhibition .

Quote Request

Request a Quote for 4-(4-{4-[3-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidin-2-yl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.